molecular formula C18H19N3S B8625336 1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine CAS No. 64965-92-0

1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine

Cat. No. B8625336
M. Wt: 309.4 g/mol
InChI Key: CNHONDQAIRWONL-UHFFFAOYSA-N
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Patent
US04112092

Procedure details

In a manner similar to that described above, but starting from 45.2 g (0.2 mole) of 1-(2-naphthylmethyl)-piperazine and 12 g (0.1 mole) of 2-chlorothiazole in 150 ml of dimethylformamide at 150° C., there were obtained 17 g of 1-(2-naphthylmethyl)-4-(2-thiazolyl)-piperazine as beige crystals melting at 83°-84° C.
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.Cl[C:19]1[S:20][CH:21]=[CH:22][N:23]=1>CN(C)C=O>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][N:12]1[CH2:13][CH2:14][N:15]([C:19]2[S:20][CH:21]=[CH:22][N:23]=2)[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
45.2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CN1CCNCC1
Name
Quantity
12 g
Type
reactant
Smiles
ClC=1SC=CN1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CN1CCN(CC1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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